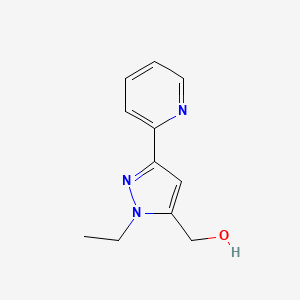

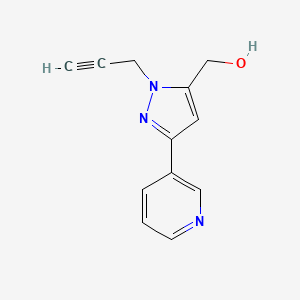

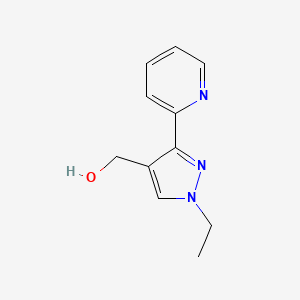

(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

Vue d'ensemble

Description

This compound contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is substituted with an ethyl group, a methanol group, and a pyridin-2-yl group. Pyrazoles are known for their wide range of biological activities, and pyridine is a basic heterocyclic organic compound that is often used as a precursor to agrochemicals and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reagents and conditions used. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and pyridine rings could affect its solubility, acidity, and reactivity .Applications De Recherche Scientifique

Metal Complexes and Ligand Behavior

- The synthesis of η5 and η6-cyclic π-perimeter hydrocarbon platinum group metal complexes using derivatives of pyrazole and pyridine, including compounds similar to "(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol", has been reported. These complexes are characterized by their spectral and structural properties, highlighting the ligand's role in forming mononuclear complexes with potential applications in catalysis and material science (Sairem et al., 2012).

Catecholase Mimics

- In situ copper (II) complexes formed with pyrazole and pyridine-based ligands, including structures similar to "(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol", have been studied for their catecholase activities. The research demonstrates the potential of these complexes in mimicking enzymatic functions, with variations in ligand concentration, solvent, and structure affecting the catalytic activity (Mouadili et al., 2013).

Antimicrobial and Antimycobacterial Activity

- Derivatives of pyrazole and pyridine have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. These compounds, including analogs of "(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol", exhibit promising results against various bacterial strains, suggesting their potential use in developing new antimicrobial agents (R.V.Sidhaye et al., 2011).

Supramolecular Chemistry

- Studies on bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide methanol hemisolvate reveal the formation of complex supramolecular architectures through hydrogen bonding and weak interactions. These findings underscore the importance of pyrazole-pyridine derivatives in constructing intricate molecular assemblies with potential applications in molecular recognition and self-assembly processes (Seredyuk et al., 2014).

Corrosion Inhibition

- Pyridine–pyrazole type organic compounds, including (5-methyl-1-pyridin-2-yl-1H-pyrazol-3-yl)methanol, have been evaluated as corrosion inhibitors for steel in acidic environments. The study indicates high efficiency in inhibiting corrosion, with implications for industrial applications in corrosion protection (Tebbji et al., 2005).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

The interaction of the compound with its targets would likely involve the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. The exact mode of action would depend on the specific targets and the environment in which the interaction occurs .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. Compounds with similar structures, such as pyrrolidine derivatives, have been found to have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has antiviral activity, it might inhibit the replication of viruses within the cell .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The compound’s interaction with its targets could also be affected by the spatial orientation of its substituents .

Propriétés

IUPAC Name |

(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-14-7-9(8-15)11(13-14)10-5-3-4-6-12-10/h3-7,15H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXVFNRKZKNMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

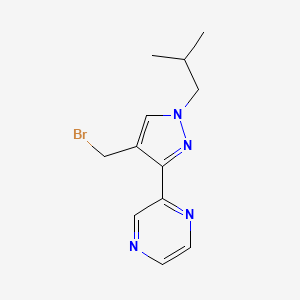

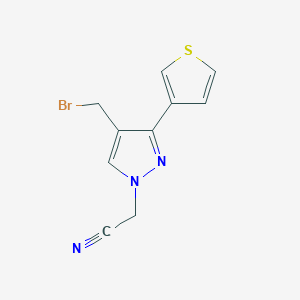

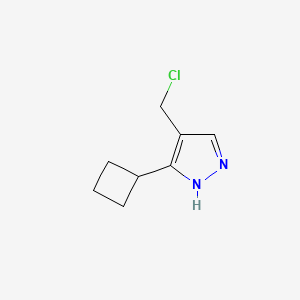

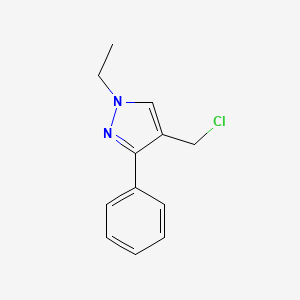

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.